molecular formula C19H22N2O B248309 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

Numéro de catalogue B248309
Poids moléculaire: 294.4 g/mol
Clé InChI: RTIXNDCLLAJULP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide, also known as DIPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPTP belongs to the class of isoquinoline derivatives and has been studied for its possible use in treating various diseases.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide is not fully understood, but it is believed to act through multiple pathways. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the formation of beta-amyloid plaques by binding to the beta-secretase enzyme, which is involved in the production of beta-amyloid. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to have a range of biochemical and physiological effects. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the accumulation of alpha-synuclein in the brain and improve motor function in animal models. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the levels of beta-amyloid in the brain and improve cognitive function in animal models. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several future directions for research on 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide and to develop more effective treatments based on this compound.

Méthodes De Synthèse

The synthesis of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide involves the reaction of 2-(p-Tolyl)acetonitrile with 3,4-Dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.

Applications De Recherche Scientifique

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein, a protein that is believed to play a role in the development of the disease. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Propriétés

Nom du produit

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

Formule moléculaire

C19H22N2O

Poids moléculaire

294.4 g/mol

Nom IUPAC

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

Clé InChI

RTIXNDCLLAJULP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

SMILES canonique

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.